Methyl 2-(diethylcarbamoyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
26593-44-2 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 2-(diethylcarbamoyl)benzoate |
InChI |
InChI=1S/C13H17NO3/c1-4-14(5-2)12(15)10-8-6-7-9-11(10)13(16)17-3/h6-9H,4-5H2,1-3H3 |
InChI Key |
RLFUJBUIZBIJND-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Diethylcarbamoyl Benzoate
Established Synthetic Routes and Reaction Pathways
Traditional methods for synthesizing methyl 2-(diethylcarbamoyl)benzoate often involve sequential amidation and esterification reactions, or a multi-step process starting from readily available precursors.
Amidation Reactions for Carbamoyl (B1232498) Moiety Installation at the Ortho Position
A common strategy involves the formation of the N,N-diethylcarbamoyl group at the ortho position of a benzoic acid derivative. This is frequently accomplished through the reaction of phthalic anhydride (B1165640) with diethylamine (B46881). This reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of 2-(diethylcarbamoyl)benzoic acid. researchgate.netnih.gov The resulting carboxylic acid can then be subjected to esterification.
Another established method for introducing the amide group is through the use of coupling agents. For instance, 2-carboxybenzoic acid can be reacted with diethylamine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) to form 2-(diethylcarbamoyl)benzoic acid.
Esterification Approaches for Methyl Benzoate (B1203000) Formation
Once the carbamoyl moiety is in place, the carboxylic acid group of 2-(diethylcarbamoyl)benzoic acid can be converted to a methyl ester. Standard esterification procedures, such as Fischer esterification, can be employed. This typically involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, like sulfuric acid.
Alternatively, the synthesis can proceed by first esterifying 2-carboxybenzoic acid with methanol to yield methyl 2-carboxybenzoate. This intermediate is then subjected to amidation with diethylamine using coupling agents to afford the final product, this compound. vulcanchem.com
Multi-Step Synthesis Strategies from Readily Available Precursor Compounds
The synthesis of this compound is inherently a multi-step process, as it involves the formation of two distinct functional groups on the benzene (B151609) ring. savemyexams.comlibretexts.orgslideserve.com A typical multi-step synthesis starts with phthalic acid. One common route involves the formation of phthalic anhydride from phthalic acid, followed by reaction with diethylamine to produce 2-(diethylcarbamoyl)benzoic acid, and subsequent esterification with methanol.
Novel and Evolving Synthetic Approaches
Recent advancements in organic synthesis have led to the development of more efficient and selective methods for the preparation of amides and esters, which can be applied to the synthesis of this compound.
Transition Metal-Catalyzed Syntheses of the Diethylcarbamoyl Moiety
Transition metal catalysis offers powerful tools for the formation of C-N bonds. researchgate.netorgsyn.org For example, palladium- or copper-catalyzed carbonylation reactions of ortho-dihaloarenes in the presence of diethylamine and carbon monoxide could potentially be used to construct the diethylcarbamoyl benzoate scaffold. While direct application to this compound may not be widely reported, the principles of transition metal-catalyzed amidation are well-established and represent a viable, albeit more complex, synthetic strategy. researchgate.net Directed ortho-metalation of N,N-diethylbenzamide followed by reaction with a suitable methylating agent is another potential route. acs.orgacs.org
Organocatalytic Methods for Benzoate Ester Formation
Organocatalysis has emerged as a green and efficient alternative to metal-based catalysis for esterification reactions. researchgate.netnih.govthieme-connect.deumons.ac.be Various organic molecules, such as 4-dimethylaminopyridine (B28879) (DMAP) and certain Brønsted acids, can effectively catalyze the esterification of carboxylic acids with alcohols. umons.ac.be In the context of synthesizing this compound, an organocatalyst could be used to promote the reaction between 2-(diethylcarbamoyl)benzoic acid and methanol, potentially under milder conditions and with higher selectivity than traditional acid catalysis. nih.gov
Below is a table summarizing the key synthetic reactions:
| Reaction Type | Reactants | Reagents/Catalysts | Product |
| Amidation | Phthalic Anhydride, Diethylamine | - | 2-(diethylcarbamoyl)benzoic acid |
| Amidation | 2-Carboxybenzoic acid, Diethylamine | EDC, HOBt | 2-(diethylcarbamoyl)benzoic acid |
| Esterification | 2-(diethylcarbamoyl)benzoic acid, Methanol | H₂SO₄ (catalyst) | This compound |
| Esterification | 2-Carboxybenzoic acid, Methanol | H₂SO₄ (catalyst) | Methyl 2-carboxybenzoate |
Photochemical and Electrochemical Syntheses of Substituted Benzoates
The synthesis of substituted benzoates, including structures analogous to this compound, has been advanced through the application of photochemical and electrochemical methods. These techniques offer alternative energy sources to traditional thermal heating, often leading to unique reactivity and milder reaction conditions.
Photochemical Synthesis:
Photochemical reactions utilize light to initiate chemical transformations. A notable example is the photo-Fries rearrangement of aryl benzoates, which can be guided to produce hydroxybenzophenone derivatives with high selectivity. conicet.gov.aracs.org Irradiation of p-substituted aryl benzoates in micellar solutions, which act as microreactors, has been shown to favor the formation of specific isomers by confining the reactive intermediates. conicet.gov.arrug.nl This method demonstrates good tolerance for a variety of functional groups, a crucial aspect for the synthesis of complex molecules. conicet.gov.ar Another photochemical approach involves the rearrangement of bicyclo[3.1.0]hex-3-en-2-ones to form 3-hydroxybenzoic acid derivatives, providing a pathway to uniquely substituted phenols from acyclic precursors. researchgate.net Continuous flow photochemistry, utilizing high-power LEDs, has also emerged as a powerful tool, enabling rapid and scalable synthesis of complex aromatic structures like benzo[b]fluorenes from alkynylated chalcones. nih.gov
Electrochemical Synthesis:
Electrosynthesis employs electrical current to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. This approach has been successfully applied to the synthesis of various heterocyclic compounds from benzoate precursors. For instance, nickel-catalyzed electrochemical reactions of allyl o-carbonyl benzoates can produce allyl-substituted benzolactones in a one-step procedure under mild, room-temperature conditions. thieme-connect.com This process involves the electrogeneration of the active Ni(0) catalyst from a more stable Ni(II) precursor. thieme-connect.com
Furthermore, metal- and oxidant-free electrochemical methods have been developed for the synthesis of iso-coumarin derivatives from o-(1-alkynyl) benzoates. researchgate.net These reactions can be performed in continuous-flow microreactors, which facilitates scalability and improves safety and efficiency. researchgate.net The electrochemical reduction of benzoic acid and its substituted derivatives has also been studied in room temperature ionic liquids, revealing pathways to form radical anions and other intermediates. researchgate.netacs.org
Table 1: Examples of Photochemical and Electrochemical Synthesis of Benzoate Derivatives
| Method | Substrate | Product Type | Key Conditions | Reference |
|---|---|---|---|---|
| Photochemical | p-Substituted Phenyl Benzoates | 5-Substituted-2-hydroxybenzophenone | 254 nm light, CTAC micellar solution | conicet.gov.ar |
| Electrochemical | Allyl o-carbonyl benzoates | Allyl-substituted benzolactones | Ni(II) catalyst, Zinc anode, DMF solvent | thieme-connect.com |
| Electrochemical | o-(1-Alkynyl) benzoates | Iso-coumarin derivatives | Metal- and oxidant-free, continuous microreactor | researchgate.net |
| Photochemical | Alkynylated chalcones | Substituted benzo[b]fluorenes | 365 nm UV-A LED, continuous flow reactor | nih.gov |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influential in the design of synthetic routes for fine chemicals like this compound. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Solvent-Free Reactions and Solvent Replacement Strategies
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Solvent-free, or neat, reactions offer significant environmental benefits. For example, the one-pot synthesis of sodium benzoate from the oxidation of benzyl (B1604629) alcohol has been achieved under solvent-free conditions using a gold-silver/titania catalyst and air as the oxidant. rsc.orgrsc.org Similarly, the synthesis of benzothiazolium salts, which are precursors to ionic liquids, has been optimized to proceed efficiently without solvents. researchgate.net
When a solvent is necessary, the focus shifts to "green" alternatives. Water is a highly desirable solvent due to its non-toxic and non-flammable nature. rsc.org The use of aqueous micellar solutions in the photo-Fries rearrangement not only serves as a greener solvent system but also enhances reaction selectivity. conicet.gov.aracs.org Polyethylene glycol (PEG) in water has also been used as an eco-friendly medium for the synthesis of pyridine (B92270) derivatives, promoted by sodium benzoate. researchgate.net
Atom Economy and Reaction Efficiency Considerations
Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the final product. primescholars.com Reactions with high atom economy, such as addition reactions, are inherently "greener" as they generate fewer byproducts. um-palembang.ac.id In contrast, substitution or elimination reactions often have poor atom economy. primescholars.com
For the synthesis of amides, a reaction relevant to the formation of the diethylcarbamoyl group in the target molecule, traditional methods can have low atom economy. However, novel approaches, such as the reaction of anilines with isopropenyl esters using a heterogeneous acid catalyst, have been developed. acs.org This method is highly atom-economical as the only byproduct is acetone, a low-boiling and relatively benign compound. acs.org Evaluating metrics like Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) provides a more holistic view of a process's greenness by accounting for yields, stoichiometry, and waste from solvents and workup procedures. acs.org
Sustainable Reagent and Catalyst Development for Environmentally Benign Synthesis
The development of sustainable catalysts is crucial for green synthesis. Ideal catalysts are highly active, selective, recyclable, and composed of non-toxic, earth-abundant materials. mdpi.com
Heterogeneous catalysts are particularly advantageous as they are easily separated from the reaction mixture and can be reused. mdpi.com Examples relevant to benzoate synthesis include:
Gold-based catalysts: Gold nanoparticles supported on materials like titania or organosilica (ORMOSIL) have proven effective for the selective, solvent-free aerobic oxidation of benzyl alcohol to produce benzaldehyde (B42025) and benzyl benzoate. rsc.orgqualitas1998.net
Solid acid catalysts: Zirconium-based solid acids, particularly those supported on titanium or iron, have been developed for the esterification of various benzoic acids with methanol. mdpi.commdpi.com These catalysts are robust, reusable, and avoid the corrosion and waste issues associated with traditional liquid acid catalysts like sulfuric acid. mdpi.com
Iron complexes: A cooperative catalyst system using a non-toxic, halide-free iron(III) benzoate complex and guanidinium (B1211019) carbonate has been reported for the ring-opening of epoxides with carboxylic acids. researchgate.netrug.nlrsc.org This system is highly efficient even under solvent-free conditions. rsc.org
Table 2: Sustainable Catalysts for Benzoate Synthesis and Related Reactions
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| AuAg/TiO₂ | Alcohol Oxidation | Solvent-free, recyclable, uses air as oxidant | rsc.orgrsc.org |
| Zirconium/Titanium Solid Acid | Esterification | Heterogeneous, reusable, avoids liquid acids | mdpi.commdpi.com |
| [Fe₃O(Benzoate)₆(H₂O)₃]NO₃ / Guanidinium Carbonate | Epoxide Ring Opening | Non-toxic, halide-free, efficient under neat conditions | researchgate.netrsc.org |
| H-montmorillonite | Amidation | Heterogeneous, high atom economy, reusable | acs.org |
Elucidation of Reaction Mechanisms and Reactivity of Methyl 2 Diethylcarbamoyl Benzoate
Nucleophilic Acyl Substitution Pathways Involving the Ester and Carbamoyl (B1232498) Groups
Nucleophilic acyl substitution is a fundamental reaction for carboxylic acid derivatives. In Methyl 2-(diethylcarbamoyl)benzoate, two such functional groups are present: an ester and a tertiary amide. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. evitachem.com
The relative reactivity of these two groups is a key consideration. Generally, esters are more reactive towards nucleophiles than amides. The C-N bond of an amide has significant double bond character due to resonance between the nitrogen lone pair and the carbonyl group, making the nitrogen a poorer leaving group (as an amide anion) compared to the methoxide (B1231860) leaving group of the ester.
Reactivity of the Ester Group: The ester group is susceptible to nucleophilic attack.
Hydrolysis: Under basic conditions (saponification), a hydroxide (B78521) ion can attack the ester carbonyl, leading to the formation of a carboxylate salt, 2-(diethylcarbamoyl)benzoate, and methanol (B129727) after a workup. vulcanchem.com Acid-catalyzed hydrolysis can also occur, proceeding via protonation of the carbonyl oxygen to activate the ester toward attack by water. unimas.my
Aminolysis: The reaction of the ester with an amine can produce a new amide. For instance, reaction with ammonia (B1221849) or a primary/secondary amine would replace the methoxy (B1213986) group (-OCH₃) with a new amino group. The reaction is often base-catalyzed. researchgate.net
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol.
Grignard Reactions: Reaction with Grignard reagents (R-MgX) would lead to the formation of a tertiary alcohol after the addition of two equivalents of the reagent. evitachem.com
Reactivity of the Carbamoyl Group: The diethylcarbamoyl group is significantly less reactive than the ester.
Hydrolysis: The hydrolysis of tertiary amides requires harsh conditions, such as prolonged heating with strong acid or base. cdnsciencepub.com The stability of the amide is enhanced by the N,N-diethyl substitution, which provides steric hindrance to the approaching nucleophile and strengthens the resonance stabilization. Studies on related N,N-diethylbenzamides show they are more resistant to hydrolysis than their monoethyl counterparts.
Reduction: Despite its stability, the amide can be reduced by powerful reducing agents like LiAlH₄ to a tertiary amine, (2-(diethylaminomethyl)phenyl)methanol, assuming the ester is also reduced.
Organolithium Reactions: While less reactive than esters, tertiary amides can react with potent organometallic reagents like organolithiums (R-Li) to form ketones upon quenching. This reaction proceeds via a relatively stable tetrahedral intermediate. researchgate.net
In a competitive reaction with one equivalent of a typical nucleophile, the substitution will overwhelmingly occur at the more electrophilic and sterically accessible ester carbonyl carbon.
Electrophilic Aromatic Substitution Dynamics on the Benzoic Ring
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the benzene (B151609) ring. The substituents on the ring determine its reactivity and the position (regioselectivity) of the incoming electrophile.
Both the methyl ester (-COOCH₃) and the diethylcarbamoyl (-CONEt₂) groups are electron-withdrawing due to the electronegativity of the oxygen and nitrogen atoms and resonance effects. Consequently, they deactivate the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene itself. webassign.net
The directing effect of these groups is crucial.
Ester Group (-COOCH₃): This is a deactivating, meta-directing group. It withdraws electron density from the ortho and para positions via resonance, making the meta position relatively less deactivated. rsc.org
Carbamoyl Group (-CONEt₂): This is also a deactivating, meta-directing group for similar reasons.
In this compound, the two groups are ortho to each other.
The ester group at C1 directs incoming electrophiles to C3 and C5.
The carbamoyl group at C2 directs incoming electrophiles to C4 and C6.
Role of Steric and Electronic Effects on Ortho-Substituted Benzoate (B1203000) Reactivity
The ortho-substitution pattern in this compound leads to significant steric and electronic effects that are not present in the meta or para isomers. This is often referred to as the "ortho effect." rsc.org
Steric Effects: The primary steric effect is Steric Inhibition of Resonance (SIR) . The bulky diethylcarbamoyl group and the methyl ester group repel each other, forcing one or both groups to twist out of the plane of the benzene ring. acs.org
Effect on the Ester: When the ester group is forced out of plane, its resonance interaction with the aromatic ring is diminished. This disruption of conjugation can make the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to an ester that is coplanar with the ring.
Effect on the Amide: Similarly, twisting the amide group disrupts the resonance between the nitrogen lone pair and the carbonyl, which is the source of the amide's relative inertness. This could potentially increase the reactivity of the amide carbonyl, although it remains less reactive than the ester.
Effect on the Ring: The steric bulk of the substituents hinders the approach of reagents to the functional groups and to the adjacent positions on the aromatic ring (C3 and C6), as discussed in the context of EAS. beilstein-journals.org
Electronic Effects: Both substituents are electron-withdrawing via the inductive effect (-I) and the resonance effect (-M).
Inductive Effect (-I): The electronegative oxygen and nitrogen atoms pull electron density away from the ring through the sigma bonds. A study on N-substituted benzamides showed that the inductive effect of the C(O)NYZ group increases with the electronegativity and size of the N-substituents. journals.co.za
Resonance Effect (-M): The carbonyl groups pull electron density out of the aromatic π-system, deactivating the ortho and para positions. As noted with SIR, the magnitude of this effect is reduced if the groups are twisted out of planarity.
These combined effects make the aromatic ring electron-poor and decrease its reactivity in EAS, while potentially increasing the reactivity of the acyl groups toward nucleophiles due to the attenuation of resonance stabilization. acs.org
Reaction Kinetics and Thermodynamic Considerations of Key Transformations
Ester Hydrolysis Kinetics: The hydrolysis of esters is a well-studied process. The rate is influenced by temperature, pH, and the structure of the ester. A study on the acidic hydrolysis of methyl benzoate found that the reaction rate and product yield are temperature-dependent, with an optimal temperature identified for maximizing the yield of benzoic acid. unimas.my The presence of the ortho-diethylcarbamoyl group is expected to influence the rate constant compared to unsubstituted methyl benzoate, primarily through the steric and electronic effects discussed previously (Section 3.3).
The table below shows kinetic data for the base-catalyzed hydrolysis of a related amide, demonstrating the parameters that can be measured.
Table 1: Kinetic Parameters for Enzymatic Hydrolysis of a Related Amide
| Compound | K_m (μM) | k_cat (s⁻¹) | k_cat / K_m (M⁻¹s⁻¹) |
|---|---|---|---|
| N,N-diethyl-m-toluamide | 10.2 ± 0.8 | 5.53 ± 0.09 | (5.4 ± 0.4) × 10⁵ |
Data from the hydrolysis of N,N-diethyl-m-toluamide by DthA hydrolase. nih.gov
Amide Hydrolysis Kinetics: The hydrolysis of amides is generally much slower than that of esters. Acid-catalyzed hydrolysis of N,N-dialkylbenzamides proceeds via a mechanism where the transition state is significantly destabilized by increasing acid concentration, a behavior similar to the A_AC-2 mechanism for ester hydrolysis. cdnsciencepub.com This suggests a rate-determining attack of water on the O-protonated amide.
Thermodynamic Considerations: Nucleophilic acyl substitution reactions are equilibrium processes. The position of the equilibrium is determined by the relative stability of the reactants and products. In the hydrolysis of the ester group, the formation of a stable carboxylate (under basic conditions) or carboxylic acid (under acidic conditions) and methanol drives the reaction forward.
For electrophilic aromatic substitution, the reaction is typically thermodynamically favorable, but the high activation energy due to the deactivating nature of the substituents presents a significant kinetic barrier. The formation of the resonance-stabilized intermediate (the sigma complex) is the rate-determining step. masterorganicchemistry.com The stability of this intermediate is reduced by the electron-withdrawing groups, leading to a higher activation energy and slower reaction rate.
Derivatization and Functionalization Strategies for Methyl 2 Diethylcarbamoyl Benzoate
Transformations at the Methyl Ester Moiety
The methyl ester group in Methyl 2-(diethylcarbamoyl)benzoate is a primary site for chemical modification, allowing for its conversion into other esters, carboxylic acids, or alcohols.
Transesterification is a fundamental process for converting one ester into another by reaction with an alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In the context of this compound, the methyl group can be exchanged with other alkyl or aryl groups by reacting it with a variety of alcohols in the presence of a suitable catalyst. While direct studies on this compound are not extensively documented in publicly available literature, the principles of transesterification of methyl benzoates are well-established and can be applied. researchgate.netresearchgate.net
The reaction is typically performed by heating the methyl ester with an excess of the desired alcohol to shift the equilibrium towards the product. Common catalysts include mineral acids (like sulfuric acid), metal alkoxides (such as sodium ethoxide), and organometallic complexes. masterorganicchemistry.comnih.gov The choice of catalyst and reaction conditions can influence the reaction rate and yield. For instance, base-catalyzed transesterification is often faster but can be complicated by saponification if water is present. masterorganicchemistry.com Recent advancements have also explored the use of heterogeneous catalysts, such as natural phosphates, which can be easily recovered and reused. researchgate.net
Table 1: Representative Conditions for Transesterification of Methyl Benzoate (B1203000) Analogs
| Catalyst | Alcohol | Conditions | Product | Reference |
| Sulfuric Acid | Ethanol | Reflux | Ethyl Benzoate | nih.gov |
| Sodium Ethoxide | Ethanol | Excess ethanol | Ethyl Benzoate | nih.gov |
| Natural Phosphate | Various (e.g., n-butanol) | Heterogeneous, solvent-free or with solvent | Corresponding Benzoate Ester | researchgate.net |
| LiHMDS | Primary and Secondary Alcohols | Solvent-free | Corresponding Benzoate Ester | wikipedia.org |
| Boric Acid | Primary and Secondary Alcohols | Solvent | Corresponding β-keto ester | nih.gov |
This table presents generalized conditions for the transesterification of methyl benzoates and related esters, which are applicable to this compound.
The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-(diethylcarbamoyl)benzoic acid, under either acidic or basic conditions. vulcanchem.comquora.com Basic hydrolysis, or saponification, is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by acidification to protonate the carboxylate salt. researchgate.net
The resulting 2-(diethylcarbamoyl)benzoic acid can potentially undergo decarboxylation, which is the removal of the carboxyl group as carbon dioxide. The ease of decarboxylation of benzoic acid derivatives is influenced by the substituents on the aromatic ring. lneya.com While simple benzoic acid requires harsh conditions for decarboxylation, the presence of ortho-substituents can facilitate this reaction. libretexts.org For 2-(diethylcarbamoyl)benzoic acid, heating, potentially in the presence of a catalyst like copper powder in a high-boiling solvent like quinoline, could promote decarboxylation to yield N,N-diethylbenzamide. lneya.com It is important to note that without a strong electron-withdrawing group at the α-carbon, decarboxylation is generally not a facile process. nih.gov
The methyl ester group can be reduced to a primary alcohol, yielding [2-(diethylcarbamoyl)phenyl]methanol. This transformation typically requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing esters to primary alcohols. lumenlearning.comadichemistry.commasterorganicchemistry.com The reaction is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). It is important to note that LiAlH₄ will also reduce the amide functionality, which will be discussed in a later section. vulcanchem.comadichemistry.com
Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not effective for the reduction of esters to alcohols under standard conditions. lumenlearning.comnumberanalytics.com However, its reactivity can be enhanced by using it at high temperatures in solvents like diglyme (B29089) or in the presence of additives like lithium chloride, which may allow for the reduction of some esters. google.comsci-hub.se
Table 2: Reducing Agents for the Transformation of the Methyl Ester Moiety
| Reagent | Product of Ester Reduction | Notes | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Strong reducing agent; also reduces amides. | lumenlearning.comadichemistry.com |
| Sodium Borohydride (NaBH₄) | No reaction (typically) | Milder reducing agent; generally unreactive towards esters under standard conditions. | lumenlearning.comnumberanalytics.com |
Modifications of the Diethylcarbamoyl Group
The N,N-diethylcarbamoyl group offers another handle for the functionalization of this compound, allowing for transformations at the amide bond itself.
Amine exchange, or transamidation, is a reaction where the diethylamine (B46881) moiety of the amide is replaced by another amine. Amides are generally stable and unreactive, making transamidation a challenging transformation. wikipedia.org However, under specific catalytic conditions, this exchange can be achieved. This process allows for the synthesis of a variety of N-substituted benzamides from a common precursor.
Metal-free transamidation methods have been developed, often requiring activation of the amide bond. amazonaws.com For instance, the reaction can be promoted by activating the amide with reagents like N,N-dialkylformamide dimethyl acetals. Another approach involves the use of catalysts such as nickel complexes, which can facilitate the cleavage of the robust C-N amide bond under milder conditions. nih.gov The reaction of N,N-disubstituted amides with primary or secondary amines in the presence of a suitable catalyst can lead to the corresponding transamidated products in good yields. nih.gov
Table 3: Catalytic Systems for Transamidation of N,N-Disubstituted Benzamides
This table provides examples of systems used for the transamidation of N,N-disubstituted benzamides, which are applicable to the diethylcarbamoyl group in the target molecule.
The carbonyl group of the diethylcarbamoyl moiety can undergo various transformations, most notably reduction. The reduction of a tertiary amide like the N,N-diethylcarbamoyl group can lead to either an aldehyde or an amine, depending on the reducing agent and reaction conditions.
Partial reduction to an aldehyde can be achieved using specific hydride reagents that can deliver a single hydride equivalent and then form a stable intermediate that resists further reduction until workup. Reagents such as diisobutylaluminum hydride (DIBAL-H) or Schwartz's reagent (Cp₂Zr(H)Cl) have been used for the reduction of tertiary amides to aldehydes. nih.gov
Complete reduction of the amide carbonyl to a methylene (B1212753) group (CH₂) results in the formation of a tertiary amine, specifically 2-(diethylaminomethyl)benzoate. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, capable of reducing amides to amines. adichemistry.commasterorganicchemistry.comlibretexts.org As mentioned earlier, LiAlH₄ will also reduce the ester group, leading to the formation of [2-(diethylaminomethyl)phenyl]methanol if both functionalities are present.
Furthermore, the amide carbonyl can react with organometallic reagents such as Grignard reagents or organolithium compounds. These strong nucleophiles can add to the carbonyl carbon. However, the initial tetrahedral intermediate is often unstable and can collapse, leading to the formation of a ketone if the diethylamino group is expelled. This is less common for stable amides but can be facilitated by activating the amide group. nih.gov
Aromatic Ring Functionalization
The functionalization of the benzene (B151609) ring in this compound is governed by the electronic and steric effects of the two existing substituents. The diethylcarbamoyl group is a strong ortho-directing group, facilitating reactions at the positions adjacent to it. Conversely, the methyl ester group is a deactivating, meta-directing group. This interplay of directing effects allows for selective transformations under different reaction conditions.
Halogenation and Nitration Studies on the Benzoic Ring
Electrophilic aromatic substitution reactions, such as halogenation and nitration, are fundamental for introducing key functional groups that can serve as handles for further derivatization.
Halogenation: The direct halogenation of N,N-diethylbenzamides can be achieved using various reagents. For instance, mechanochemical methods using N-halosuccinimides have been reported for the halogenation of azobenzenes, which can be extended to other activated aromatic systems. beilstein-journals.org In the case of this compound, the powerful ortho-directing effect of the amide group would be expected to dominate, leading to halogenation primarily at the C3 and C6 positions. However, the presence of the deactivating ester group might require harsher conditions or the use of a catalyst.
Nitration: The nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid. For N,N-dialkyl-substituted anilines, the strongly acidic conditions lead to the protonation of the nitrogen atom, which converts the amino group into a meta-directing ammonium (B1175870) group. stackexchange.com A similar effect could be anticipated for the diethylcarbamoyl group in this compound. Protonation of the amide oxygen would create a positively charged, deactivating group, potentially leading to nitration at the meta-position relative to both existing substituents (C4 and C6). The regioselectivity would likely be a mixture of products, and careful control of reaction conditions is necessary to achieve desired outcomes.
Directed Ortho-Metalation Approaches for Further Substitution
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. The tertiary amide group, such as the N,N-diethylcarbamoyl group, is a highly effective directing group for this transformation. lookchem.comresearchgate.netresearchgate.net The process involves the deprotonation of the ortho-position by a strong base, typically an organolithium reagent, to form a stabilized ortho-lithiated intermediate. This intermediate can then be trapped by a wide range of electrophiles to introduce various substituents.
The DoM of N,N-diethylbenzamide is typically achieved using sec-butyllithium (B1581126) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C). lookchem.comresearchgate.net This methodology can be applied to this compound to achieve lithiation at the C3 position, directed by the carbamoyl (B1232498) group. The resulting organolithium species can then react with various electrophiles to introduce new functionalities.
| Electrophile | Resulting Ortho-Substituent | Reference |
|---|---|---|
| Deuterium oxide (D₂O) | Deuterium | |
| Methyl iodide (CH₃I) | Methyl | |
| Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl | |
| Benzophenone | Diphenylmethanol |
This approach provides a reliable method for introducing a variety of substituents at the C3 position of the this compound scaffold, offering a versatile route to highly substituted derivatives.
Cross-Coupling Reactions at the Aromatic Core
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of this compound, obtained through methods described in section 4.3.1, can serve as excellent substrates for these reactions.
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, is a widely used method for forming C-C bonds. mdpi.com For example, a 2-bromo-N,N-diethylbenzamide can be coupled with various arylboronic acids to synthesize biaryl compounds. cymitquimica.compharmaceutical-business-review.com This strategy can be directly applied to a halogenated derivative of this compound.
| Cross-Coupling Reaction | Reactants | Catalyst System | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Pd(PPh₃)₄ / Base | C-C | mdpi.com |
| Stille | Aryl Halide + Organostannane | Pd(PPh₃)₄ / CuI | C-C | mdpi.com |
| Negishi | Aryl Halide + Organozinc Reagent | Pd(PPh₃)₄ | C-C | mdpi.com |
| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd Catalyst / Ligand / Base | C-N | lnu.edu.cn |
The ability to perform these cross-coupling reactions on a selectively halogenated this compound core allows for the construction of a diverse library of complex molecules with potential applications in various fields of chemical research.
Applications of Methyl 2 Diethylcarbamoyl Benzoate As a Key Synthetic Intermediate
Precursor in Complex Organic Molecule Synthesis
The structure of methyl 2-(diethylcarbamoyl)benzoate makes it an excellent starting point for constructing larger, more intricate molecules. The presence of both an ester and an amide group provides two distinct points for chemical modification, allowing chemists to build out molecular complexity in a controlled manner.
One notable application is its role as a building block for potential therapeutic agents, such as protease inhibitors. vulcanchem.comgoogle.comProtease inhibitors are a critical class of drugs used in treating diseases like HIV/AIDS by blocking the activity of protease enzymes essential for viral replication. google.commdpi.comThe benzoate (B1203000) portion of the molecule can serve as a scaffold onto which other chemical fragments are attached to create a compound that fits into the active site of a target protease. google.comSimilarly, it has been identified as a potential precursor for cholinesterase-targeting agents, which are relevant in the study of neurological conditions. vulcanchem.com Furthermore, the compound can undergo specific reactions to form other useful intermediates. For instance, it can react with various amines to create more elaborate structures. A documented example is the reaction with N-methylethylenediamine, which leads to the formation of 3,4-dehydropiperazine-2-one, another valuable intermediate in organic synthesis. Below is a table summarizing key synthetic transformations involving this compound:
Interactive Data Table: Synthetic Applications| Reactant | Product | Significance of Product |
|---|---|---|
| N-methylethylenediamine | 3,4-dehydropiperazine-2-one | Intermediate for further synthesis. |
| General Amines/Other Reagents | Protease Inhibitors | Potential therapeutic agents. vulcanchem.comgoogle.com |
Role in Diversification-Oriented Syntheses for Chemical Libraries
Diversification-oriented synthesis (DOS) is a powerful strategy in modern chemistry that aims to produce a wide variety of structurally diverse molecules from a common starting material. core.ac.ukresearchgate.netThe goal is to create "libraries" of compounds that can be screened for biological activity, accelerating the discovery of new drugs and biological probes. core.ac.uk this compound is an ideal scaffold for DOS. Its core structure contains multiple reaction sites that can be independently and selectively modified. This allows for the systematic introduction of diversity. For example:
The methyl ester can be hydrolyzed to a carboxylic acid or reacted with different alcohols (transesterification) or amines (amidation) to introduce a wide range of substituents.
The diethylamide group, while generally stable, can be modified under certain conditions, or the aromatic ring itself can undergo substitution reactions.
By using a common core like this compound and reacting it with a diverse set of building blocks, chemists can rapidly generate a large library of related but structurally distinct compounds. acs.orgThis approach is highly efficient for exploring chemical space and identifying molecules with novel properties. The resulting libraries, often based on scaffolds like benzofurans or other benzo-fused systems, are valuable in the search for new lead compounds in drug discovery. acs.org
Intermediate for Heterocyclic Compound Synthesis Incorporating the Benzoate Scaffold
Heterocyclic compounds, which contain rings with atoms of at least two different elements, are ubiquitous in nature and medicine. uomus.edu.iqThis compound serves as a valuable intermediate for the synthesis of heterocyclic systems where the benzoate ring is fused or attached to the newly formed ring.
A prime example is its use in the synthesis of piperazine (B1678402) derivatives. Piperazine is a six-membered ring containing two nitrogen atoms and is a core structure in many approved drugs. In a specific synthetic pathway, this compound is reacted with an ethylenediamine (B42938) derivative. This reaction initiates a cyclization process, where the amine attacks the ester group, leading to the formation of a new ring system attached to the original diethylcarbamoylphenyl group. This method provides a direct route to complex piperazine structures that retain the initial benzoate-derived scaffold.
The general strategy involves using the ortho-disposed ester and amide groups to direct the formation of a new ring. The reactivity of these functional groups can be fine-tuned to react with bifunctional reagents (containing two reactive sites, like ethylenediamine), resulting in intramolecular cyclization and the creation of a fused or spiro-heterocyclic system. This approach is a powerful tool for generating novel heterocyclic compounds with potential biological activities. researchgate.netInteractive Data Table: Heterocycle Synthesis Example
| Starting Material | Reagent | Product | Heterocyclic System Formed |
|---|
Computational and Theoretical Investigations of Methyl 2 Diethylcarbamoyl Benzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the electronic structure and inherent reactivity of molecules. These methods are pivotal for understanding the behavior of compounds at a sub-atomic level.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like Methyl 2-(diethylcarbamoyl)benzoate, DFT would be employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. This involves optimizing the positions of all atoms to find the minimum energy conformation. From this, key parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. Furthermore, DFT calculations would yield the ground state energy, a critical piece of data for assessing the molecule's thermodynamic stability. However, specific studies detailing these DFT calculations for this compound are not readily found in the current body of scientific literature.
Ab Initio Methods for High-Level Electronic Structure Calculations
Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, represent a higher tier of accuracy in electronic structure calculations. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide even more refined predictions of the electronic energy and structure of this compound. These computationally intensive methods are often used to benchmark the results from more cost-effective DFT calculations. A thorough investigation using these high-level theories would offer a definitive picture of the molecule's electronic landscape, but such dedicated research on this compound has yet to be published.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
The static picture provided by quantum chemical calculations can be complemented by molecular dynamics (MD) simulations, which explore the dynamic nature of molecules over time. MD simulations would be invaluable for understanding the conformational flexibility of the diethylcarbamoyl and methyl benzoate (B1203000) groups in this compound. By simulating the molecule's movement in a solvent, researchers could predict its preferred shapes and how it interacts with its environment. This information is crucial for understanding its physical and chemical properties in a realistic setting. Despite the potential insights, specific MD simulation studies focused on this molecule are not currently available.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are frequently used to predict various spectroscopic parameters, which can then be compared with experimental measurements to validate the computational model. For this compound, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. For instance, DFT calculations can provide vibrational frequencies that correspond to peaks in an IR spectrum, and chemical shifts that are central to interpreting NMR spectra. A close match between predicted and experimental spectra would lend high confidence to the calculated molecular structure. At present, a detailed comparative analysis of this nature for this compound is not documented in scientific publications.
Reaction Pathway Modeling and Transition State Analysis for Understanding Reaction Mechanisms
Understanding how a molecule reacts is a primary goal of chemical research. Computational chemistry offers powerful tools for modeling reaction pathways, identifying transition states, and calculating activation energies. For this compound, this could involve studying its synthesis, hydrolysis, or other chemical transformations. By mapping the energy landscape of a reaction, chemists can gain a detailed understanding of the mechanism, which is fundamental for controlling reaction outcomes and designing new synthetic routes. The application of these advanced modeling techniques to elucidate the reaction mechanisms of this compound remains an open area for future research.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(diethylcarbamoyl)benzoate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via amidation or esterification reactions. For example, methyl 2-aminobenzoate can react with diethylcarbamoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous solvents like DMF or THF under reflux . Optimization involves adjusting molar ratios (1:1.2 for amine:acyl chloride), solvent polarity, and temperature (60–80°C) to maximize yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and carbamoyl groups) .
- NMR (¹H/¹³C) : ¹H NMR shows singlet peaks for methyl esters (~3.8 ppm) and diethylcarbamoyl protons (1.1–1.3 ppm for CH₃, 3.3–3.5 ppm for CH₂). ¹³C NMR confirms carbonyl carbons (~165–175 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 266.1392 for C₁₂H₁₅NO₃) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood. Avoid skin contact (risk of irritation) and inhalation (use N95 masks). Store in airtight containers at 2–8°C, away from oxidizers. Spills require neutralization with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational tools like Mercury CSD and SHELX refine the crystallographic analysis of this compound?
- Methodological Answer :
- Mercury CSD : Visualizes intermolecular interactions (e.g., hydrogen bonds between carbamoyl groups and ester oxygens) and calculates void spaces in the crystal lattice .
- SHELX : Refines diffraction data to resolve positional disorder. Use SHELXL for anisotropic displacement parameters and TWIN/BASF commands for twinned crystals .
- Validation : Compare computed vs. experimental XRD patterns (R-factor < 5% indicates high reliability) .
Q. How do structural modifications (e.g., substituent variation on the benzene ring) affect the bioactivity of this compound derivatives?
- Methodological Answer :
- Design : Replace the diethylcarbamoyl group with methylcarbamoyl or phenylcarbamoyl groups via nucleophilic substitution .
- Assays : Test antimicrobial activity using broth microdilution (MIC values against E. coli and S. aureus) or enzyme inhibition (e.g., acetylcholinesterase IC₅₀ via Ellman’s assay) .
- SAR Trends : Electron-withdrawing groups (e.g., -NO₂) enhance enzyme binding, while bulky groups reduce membrane permeability .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer :
- Variable Control : Standardize assay conditions (pH, temperature, cell lines) and compound purity (HPLC ≥98%).
- Statistical Analysis : Use ANOVA with Duncan’s post-hoc test (p<0.05) to validate reproducibility across replicates .
- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and crystallographic databases (CSD) to identify outliers .
化知为学24年第二次有机seminar——文献检索与常见术语31:37
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

